ROMK2 Inhibitory Potency: Intermediate Sub-100 nM Activity Distinguished from Weaker In-Class Probes
The target compound inhibits human ROMK2 with an IC₅₀ of 86 nM in a HEK293-cell Tl⁺ flux assay [1]. This places it in an intermediate potency tier among published ROMK inhibitors: approximately 14-fold less potent than the clinical candidate MK-7145 (R,R-isomer 12, Tl⁺ flux IC₅₀ = 6 nM) [2], approximately 3.6-fold less potent than BMS-986308 (IC₅₀ = 24 nM) , but approximately 3.4-fold more potent than the NIH Molecular Libraries probe ML111/VU590 (IC₅₀ = 294 nM) [3].
| Evidence Dimension | Inhibitory potency against human ROMK (Kir1.1) potassium channel |
|---|---|
| Target Compound Data | IC₅₀ = 86 nM (Tl⁺ flux, HEK293 cells, 20 min incubation) |
| Comparator Or Baseline | MK-7145 (12): IC₅₀ = 6 nM (Tl⁺ flux); BMS-986308: IC₅₀ = 24 nM; ML111: IC₅₀ = 294 nM (electrophysiology); US9073882 Cpd 38: IC₅₀ = 49 nM (Tl⁺ flux, HEK293) |
| Quantified Difference | 14.3-fold less potent than MK-7145; 3.6-fold less than BMS-986308; 3.4-fold more potent than ML111 |
| Conditions | All values from Tl⁺ flux or electrophysiology functional assays on human ROMK expressed in HEK293 or CHO cells; assay protocols vary in incubation time and detection method—comparisons should be interpreted as cross-study, not head-to-head. |
Why This Matters
For procurement in ROMK-targeted screening campaigns, the 86 nM IC₅₀ defines a potency window suitable for hit-to-lead optimization where sub-100 nM activity is retained while offering chemical space distinct from the more advanced spirocyclic and piperazine chemotypes.
- [1] BindingDB Entry BDBM50287552. IC₅₀ = 86 nM against human ROMK2 (HEK293, Tl⁺ flux, 20 min). View Source
- [2] Walsh, S. P. et al. ACS Med. Chem. Lett. 2016, 7 (7), 697–701. Table 3: ROMK Tl⁺ flux IC₅₀ for compound 12 (R,R-isomer) = 0.006 μM (6 nM). View Source
- [3] NIH Molecular Libraries Program. Probe Report: ML111 (CID 4536383). ROMK IC₅₀ = 294 nM; Kir2.1, Kir4.1 IC₅₀ > 10 μM. NCBI Bookshelf, 2010. View Source
